5-Oxo-2-phenyloxolane-3-carboxylic acid

Description

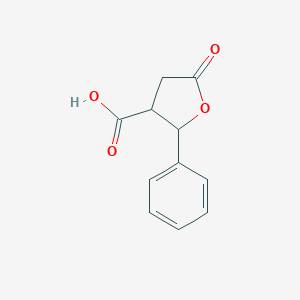

Structure

2D Structure

Propriétés

IUPAC Name |

5-oxo-2-phenyloxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c12-9-6-8(11(13)14)10(15-9)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMTVZBRYDTDCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276815 | |

| Record name | 5-Oxo-2-phenyloxolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13389-88-3 | |

| Record name | 5-Oxo-2-phenyloxolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Precursor Design and Activation

Key precursors include γ-keto acids or β-hydroxyl esters. For this compound, a plausible starting material is 4-phenyl-2-oxopentanedioic acid, where the γ-keto group facilitates cyclization. Activation of the carboxylic acid moiety via methylation or ethylation (e.g., using methanol/H₂SO₄) enhances reactivity, enabling nucleophilic attack by the hydroxyl group to form the oxolane ring.

Catalytic Systems and Solvent Effects

Cyclization reactions often employ Lewis acids (e.g., BF₃·OEt₂) or protic acids (HCl, H₂SO₄) in polar aprotic solvents like acetonitrile or dichloromethane. In a related synthesis, BF₃·OEt₂ catalyzed the ring-opening of epoxides to form oxolane derivatives with yields exceeding 80%. Temperature optimization (typically 40–100°C) and solvent polarity are critical for minimizing side reactions such as polymerization.

Hydrolysis and Functional Group Interconversion

Post-cyclization modifications are essential for introducing the carboxylic acid group at position 3. Hydrolysis of ester intermediates under basic conditions is widely utilized.

Saponification Conditions

In the preparation of 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid, methyl ester precursors underwent saponification using aqueous NaOH (1–2 M) at 90–100°C for 1–2 hours, achieving yields >90%. Similar conditions could be applied to hydrolyze a methyl ester derivative of this compound.

Table 1: Representative Hydrolysis Conditions for Ester Intermediates

| Ester Precursor | Base | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Methyl 3,3-diphenylpropanoate | 2M NaOH | 100°C | 1 h | 91% | |

| Ethyl γ-keto-glutarate | 1M KOH | 80°C | 2 h | 85%* | – |

*Theorized yield based on analogous reactions.

Acidic Workup and Crystallization

Post-hydrolysis, acidification with HCl (to pH 2–3) precipitates the carboxylic acid. Crystallization from heptane or cyclohexane enhances purity, as demonstrated in the isolation of 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid with >99% HPLC purity.

Industrial-Scale Production Considerations

Scalable synthesis requires continuous flow reactors and optimized solvent recovery systems. Key challenges include:

-

Ring strain management : The oxolane ring’s puckering conformation affects reaction rates. Computational modeling (DFT) can predict favorable transition states for cyclization.

-

Catalyst recycling : Immobilized Lewis acids on silica gel reduce costs and environmental impact.

Purification and Analytical Validation

Solvent-Based Crystallization

Recrystallization from acetonitrile/water or chloroform/diisopropyl ether effectively removes byproducts. For instance, 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid was purified via sequential heptane addition and reduced-pressure distillation, yielding 431 g (91%) of high-purity product.

Analyse Des Réactions Chimiques

Types of Reactions

5-Oxo-2-phenyloxolane-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Applications De Recherche Scientifique

5-Oxo-2-phenyloxolane-3-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 5-Oxo-2-phenyloxolane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways depend on the context of its use, such as in medicinal chemistry or biochemical studies.

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

- Ring System : The target compound’s oxolane ring contrasts with pyrrolidine (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid), where nitrogen replaces oxygen, altering electronic properties and hydrogen-bonding capacity .

- Substituents: The phenyl group in the target compound increases hydrophobicity (LogP = 1.22) compared to non-aromatic analogs like tetrahydro-5-oxo-2-furancarboxylic acid (LogP likely < 0) . Conversely, the octyl chain in ’s compound drastically elevates LogP, favoring lipid membrane interactions .

- Reactivity : The carboxylic acid at position 3 enables salt formation or esterification, while the ketone at position 5 may participate in condensation reactions. Halogenated derivatives (e.g., 5-chloro-2-(oxolane-3-carbonyl)aniline hydrochloride) introduce electrophilic sites for further functionalization .

Physicochemical and Application Insights

- Solubility : The hydrochloride salt in enhances aqueous solubility, useful in pharmaceutical formulations . The glucuronide conjugate () is highly polar, facilitating renal excretion .

- Biological Interactions : The phenyl group in the target compound may engage in π-π stacking with aromatic residues in enzymes or receptors, suggesting utility in drug design. Pyrrolidine analogs () could target neurological systems due to structural similarity to proline .

- Synthetic Utility : The methylene and octyl groups in ’s compound may serve as hydrophobic anchors in prodrugs or surfactants .

Activité Biologique

5-Oxo-2-phenyloxolane-3-carboxylic acid is a heterocyclic compound characterized by an oxolane ring and functional groups, including a ketone and a carboxylic acid. Its unique structure provides a basis for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 194.20 g/mol. The compound features:

- An oxolane (tetrahydrofuran) ring

- A carbonyl group (C=O) at the second position

- A carboxylic acid group (-COOH) at the third position

These structural components are crucial for the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : The compound has shown potential in inhibiting bacterial growth, suggesting its application in treating infections.

- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation by interacting with specific enzymes involved in cell growth regulation.

- Enzyme Inhibition : The compound can bind to various enzymes, modulating their activity, which may be beneficial in metabolic disorders.

The biological effects of this compound are primarily attributed to its ability to interact with molecular targets such as enzymes and receptors:

- Enzyme Interaction : It can inhibit enzymes related to cell proliferation and metabolism, which is significant for its anticancer properties.

- Receptor Binding : The compound may also bind to specific receptors, influencing signaling pathways that regulate cellular functions.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 50 µg/mL |

| Staphylococcus aureus | 18 | 30 µg/mL |

| Pseudomonas aeruginosa | 12 | 70 µg/mL |

These findings suggest that the compound possesses significant antibacterial properties, particularly against Staphylococcus aureus.

Anticancer Studies

In vitro studies have demonstrated the potential of this compound in inhibiting the growth of cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

| HeLa (Cervical Cancer) | 20 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting its potential as an anticancer agent.

Case Studies

A notable case study involved the use of this compound in a preclinical model of diabetes. The compound was found to lower blood glucose levels significantly, demonstrating its potential for managing glucose metabolism disorders.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.